3-(2-Fluorobenzenesulfonyl)propanoic acid
Description
3-(2-Fluorobenzenesulfonyl)propanoic acid (CAS: 613657-21-9) is a sulfonamide-containing derivative with a molecular formula of C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol . The compound features a 2-fluorobenzenesulfonyl group attached to a propanoic acid backbone. Sulfonamide derivatives are widely explored in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their ability to participate in hydrogen bonding, enhancing target binding .
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYSOSRTHMMBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluorobenzenesulfonyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
3-(2-Fluorobenzenesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Propanoic Acid Derivatives
The propanoic acid scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selectivity against Gram-positive and Gram-negative bacteria, while sulfonamide derivatives may target different pathways (e.g., enzyme inhibition) .
Functional Group Comparisons
- Sulfonamide vs. Sulfanyl Groups: 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid (CAS: 80186-81-8) contains a sulfanyl (-S-) group, which is less polar than sulfonamide (-SO₂-NH-), affecting solubility and redox activity .
- Halogenated Derivatives: 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS: 174603-55-5) replaces the sulfonamide with bromine, increasing molecular weight and steric bulk, which may alter target binding .
Metabolic and Pharmacokinetic Considerations
- Phase II Metabolism: Dihydroxycinnamic acid derivatives (e.g., 3-(3′,4′-dihydroxyphenyl)propanoic acid) undergo sulfation and glucuronidation, whereas the sulfonamide group in the target compound may resist such modifications, prolonging half-life .
- Aroma Compounds: Esters like 3-(methylthio)propanoic acid methyl ester (abundant in pineapples) highlight the role of propanoic acid derivatives in flavor chemistry, contrasting with the medicinal focus of sulfonamides .
Biological Activity
3-(2-Fluorobenzenesulfonyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9FO4S
- Molecular Weight : 232.24 g/mol
- Structural Features : The compound contains a fluorobenzenesulfonyl group, which enhances its reactivity and biological activity.
Biological Activities
Research indicates that 3-(2-Fluorobenzenesulfonyl)propanoic acid exhibits various biological activities, primarily focusing on:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
The mechanism of action for 3-(2-Fluorobenzenesulfonyl)propanoic acid is thought to involve:
- Electrophilic Interactions : The sulfonyl group acts as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules, thereby modulating various biological pathways.
- Targeting Enzymes and Receptors : Similar compounds have been shown to influence specific enzymes and receptors, suggesting that this compound may also interact with biological targets relevant to its pharmacological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on specific pathogens | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Interaction | Potential inhibition of enzyme activity |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 3-(2-Fluorobenzenesulfonyl)propanoic acid against various bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.
- Inflammation Model : In vivo experiments demonstrated that administration of the compound reduced markers of inflammation in a rodent model, suggesting therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
3-(2-Fluorobenzenesulfonyl)propanoic acid can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(2-Chlorobenzenesulfonyl)propanoic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 3-(2-Bromobenzenesulfonyl)propanoic acid | Bromine instead of fluorine | Varying stability and biological activity |
| 3-(2-Methylbenzenesulfonyl)propanoic acid | Methyl group addition | Altered hydrophobicity influencing biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
